molecular formula C7H10N2O3 B2827154 Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate CAS No. 1955554-30-9

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate

Cat. No.: B2827154
CAS No.: 1955554-30-9
M. Wt: 170.168
InChI Key: REFOMIINHFWSLA-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of methyl carbazate with an aldehyde, followed by oxidative cyclization and rearrangement. This process can be facilitated by using iodine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the oxadiazole ring.

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position of the oxadiazole ring and the ester functionality make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-8-9-6(12-5)3-4-7(10)11-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFOMIINHFWSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-30-9
Record name methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
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